Nevirapine

Descripción

This compound is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults, children, and infants. This compound comes in three different forms: immediate-release tablets, oral suspension (a liquid), and extended-release tablets. The immediate-release tablet and liquid forms of this compound are approved for use in adults, children, and infants. The extended-release tablets are approved for use in adults and in children 6 years of age and older who meet certain height and weight requirements. This compound is always used in combination with other HIV medicines.

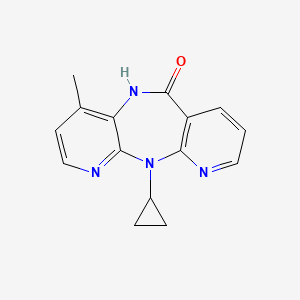

A potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with nucleoside analogues for treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection and AIDS. Structurally, this compound belongs to the dipyridodiazepinone chemical class.

This compound is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Non-Nucleoside Reverse Transcriptase Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer.

This compound is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immune deficiency syndrome (AIDS). This compound is associated with a high rate of serum aminotransferase elevations during therapy and is a well established cause of acute, clinically apparent liver injury.

This compound has been reported in Stachybotrys chartarum with data available.

This compound is a benzodiazepine non-nucleoside reverse transcriptase inhibitor. In combination with other antiretroviral drugs, this compound reduces HIV viral loads and increases CD4 counts, thereby retarding or preventing the damage to the immune system and reducing the risk of developing AIDS.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 3 approved and 3 investigational indications. This drug has a black box warning from the FDA.

A potent, non-nucleoside reverse transcriptase inhibitor used in combination with nucleoside analogues for treatment of HIV INFECTIONS and AIDS.

See also: this compound Hemihydrate (active moiety of); Lamivudine; this compound; Zidovudine (component of).

Propiedades

IUPAC Name |

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDJXKOVJZTUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031797 | |

| Record name | Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nevirapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4), In water, 100 mg/l @ neutral pH, 1.05e-01 g/L | |

| Record name | SID865943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nevirapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NEVIRAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nevirapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.4X10-9 mm Hg @ 25 °C /Estimated/ | |

| Record name | NEVIRAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from pyridine and water | |

CAS No. |

129618-40-2 | |

| Record name | Nevirapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129618-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevirapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129618402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevirapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nevirapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nevirapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99DK7FVK1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEVIRAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nevirapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247-249 °C, 196.06 °C | |

| Record name | Nevirapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NEVIRAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nevirapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Nevirapine

Introduction: A Structural and Mechanistic Overview

Nevirapine (NVP), known chemically as 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one, stands as a cornerstone in the history of antiretroviral therapy.[1] It was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) to gain regulatory approval for the treatment of HIV-1 infection.[3] Unlike its nucleoside counterparts (NRTIs), which act as competitive substrate mimics, this compound operates through a unique allosteric inhibition mechanism.[4] This guide provides a detailed exploration of the molecular architecture and chemical characteristics of this compound, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles. We will dissect its structure to understand its function, delve into its physicochemical properties that govern its behavior in vivo, and outline the experimental logic behind its synthesis and evaluation.

Molecular Architecture and Core Physicochemical Profile

The therapeutic efficacy of any drug is fundamentally rooted in its molecular structure. This compound is a member of the dipyridodiazepinone chemical class, a tricyclic heterocyclic system that forms the rigid scaffold of the molecule.[1]

The core structure consists of two pyridine rings fused to a central diazepine ring. Key substitutions are strategically positioned on this scaffold:

-

A cyclopropyl group at position N-11.

-

A methyl group at position C-4.

-

An oxo group (lactam) at position C-6.

This specific arrangement of functional groups dictates the molecule's three-dimensional shape and its interactions with the biological target.

Physicochemical Properties

A drug's absorption, distribution, metabolism, and excretion (ADME) profile is governed by its physical and chemical properties. Understanding these parameters is critical for formulation development and predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄N₄O | [1] |

| Molecular Weight | 266.30 g/mol | [1] |

| Melting Point | 247-249 °C | [3] |

| pKa | 2.8 (Weakly basic) | [5] |

| Aqueous Solubility | ~0.1 mg/mL (pH dependent) | [6] |

| LogP (Octanol/Water) | 2.5 | [3] |

Insight for the Scientist: The low aqueous solubility and weakly basic nature of this compound are critical considerations.[6] Its pKa of 2.8 means it is more soluble in the acidic environment of the stomach, which aids in its oral absorption. However, its poor solubility at physiological pH can make it a challenging molecule for formulation, often requiring specific excipients or delivery technologies to ensure adequate bioavailability. This pH-dependent solubility is a direct consequence of the protonation state of the basic nitrogen atoms in the pyridine rings.[7]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's antiviral activity is highly specific to HIV-1, stemming from its direct, non-competitive inhibition of the reverse transcriptase (RT) enzyme.[1] It has no significant activity against HIV-2 RT or eukaryotic DNA polymerases.[1]

The process of inhibition can be broken down into several key steps:

-

Binding to the Allosteric Site: this compound binds to a hydrophobic, allosteric pocket on the p66 subunit of HIV-1 RT.[1] This site, often termed the NNRTI Binding Pocket (NNIBP), is located approximately 10 Å away from the catalytic active site where DNA polymerization occurs.[4]

-

Induction of Conformational Change: The binding of this compound into this pocket acts as a molecular wedge, inducing a significant conformational change in the enzyme.[4] This structural distortion primarily affects the "primer grip" and the dNTP-binding site.[2]

-

Disruption of Catalytic Function: The induced conformational change repositions the 3'-end of the DNA primer, moving it away from the catalytic triad of aspartic acid residues (Asp110, Asp185, Asp186).[2][8] This displacement and the distortion of the dNTP-binding pocket severely impair the enzyme's ability to bind incoming nucleotides and catalyze the formation of the phosphodiester bond, thereby halting DNA synthesis.[2][4]

References

- 1. This compound | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 7. morressier.com [morressier.com]

- 8. researchgate.net [researchgate.net]

The Journey of Nevirapine: From Discovery to a Cornerstone of HIV Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nevirapine, a dipyridodiazepinone, was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) to receive regulatory approval for the treatment of HIV-1 infection. Its discovery and development marked a significant milestone in the management of AIDS, offering a novel mechanism of action against the virus. This guide provides a comprehensive technical overview of this compound's journey, from its initial discovery through random screening and subsequent lead optimization, to its extensive preclinical and clinical development. We delve into its unique allosteric inhibition of HIV-1 reverse transcriptase, the pivotal clinical trials that established its efficacy in both treatment-naive and experienced patients, and its crucial role in the prevention of mother-to-child transmission. Furthermore, this guide explores the intricacies of its pharmacokinetics, metabolic pathways, and the challenges posed by drug resistance. Detailed insights into its chemical synthesis, formulation development, and the molecular basis of its adverse effects are also presented, offering a holistic resource for scientists and researchers in the field of antiviral drug development.

Genesis of a New Antiretroviral Class: The Discovery of this compound

This compound's story begins in the late 1980s at Boehringer Ingelheim Pharmaceuticals, a period of intense search for effective anti-HIV therapies. Unlike the prevailing nucleoside reverse transcriptase inhibitors (NRTIs), this compound emerged from a random screening of the company's chemical library, identifying a novel class of compounds with a distinct mechanism of action.[1]

From Random Screening to a Dipyridodiazepinone Lead

The initial screening identified a tricyclic compound with weak inhibitory activity against HIV-1 reverse transcriptase (RT). This lead compound, a dipyridodiazepinone, became the scaffold for an intensive lead optimization program. The core structure of this compound is a tricyclic system consisting of two pyridine rings fused to a diazepine ring.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The lead optimization process focused on modifying the dipyridodiazepinone core to enhance potency and improve its pharmacological profile. Key SAR insights revealed that:

-

The Tricyclic Core: The rigid, planar structure of the dipyridodiazepinone nucleus is essential for binding to the NNRTI binding pocket of HIV-1 RT.

-

Substituents on the Pyridine Rings: Modifications at various positions of the pyridine rings significantly influenced antiviral activity. For instance, the introduction of a cyclopropyl group at the N-11 position and a methyl group at the C-4 position of the pyridone ring were found to be crucial for potent inhibition.[2]

-

The Lactam Nitrogen: The unsubstituted lactam nitrogen was found to be important for activity. However, later studies explored the synthesis of N-Mannich bases as prodrugs to potentially enhance cellular uptake.[3]

Molecular modeling and X-ray crystallography studies played a pivotal role in understanding the binding of this compound to a specific, allosteric hydrophobic pocket on the p66 subunit of HIV-1 RT, approximately 10 Å from the catalytic site.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[6]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's mechanism of action is a classic example of non-competitive, allosteric inhibition. It does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates for binding to the enzyme's active site. Instead, it binds to the NNRTI binding pocket (NNIBP), a hydrophobic pocket that is absent in the unliganded enzyme.[4]

The binding of this compound to the NNIBP triggers a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[6] This distortion affects the "primer grip," a region of the enzyme that positions the primer strand for polymerization, and alters the flexibility of the "fingers" and "thumb" subdomains.[7] These changes ultimately lock the enzyme in an inactive conformation, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[5]

Preclinical Development: Establishing a Foundation for Clinical Use

Prior to human trials, this compound underwent extensive preclinical evaluation to assess its antiviral activity, selectivity, and safety profile.

In Vitro Studies

-

Antiviral Activity: this compound demonstrated potent activity against various laboratory and clinical isolates of HIV-1 in different cell lines, including peripheral blood mononuclear cells (PBMCs) and T-lymphoblastoid cell lines. Its 50% effective concentration (EC50) was typically in the nanomolar range.

-

Selectivity: A key feature of this compound is its high selectivity for HIV-1 RT. It shows no significant activity against HIV-2 RT or other cellular DNA polymerases, which contributes to its favorable safety profile.[8]

-

Resistance Studies: Early in vitro studies revealed that resistance to this compound could develop relatively quickly through specific mutations in the reverse transcriptase gene, most notably at positions Y181C and K103N.[1]

In Vivo Studies

Animal models, including non-human primates, were utilized to evaluate the pharmacokinetics, safety, and preliminary efficacy of this compound. These studies provided crucial data on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, which informed the design of early-phase clinical trials in humans.

Clinical Development: A Journey Through Rigorous Trials

The clinical development of this compound involved a series of Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in treating HIV-1 infection, both as a monotherapy (initially) and as part of combination antiretroviral therapy (cART).

Phase I and II Trials: Safety, Dosing, and Early Efficacy

Initial Phase I studies in HIV-1 infected individuals focused on determining the safety, tolerability, and pharmacokinetic profile of single and multiple doses of this compound.[9] These trials established the dose-limiting toxicity, which was primarily rash.[9] Phase II trials further evaluated the antiviral activity of this compound, often in combination with NRTIs like zidovudine (AZT).[1][10] These studies demonstrated a rapid reduction in viral load, although the emergence of resistance was a significant concern with monotherapy or dual therapy.[9]

Phase III Trials: Establishing Efficacy in Combination Therapy

Pivotal Phase III trials were designed to assess the efficacy and safety of this compound as part of a triple-drug combination regimen.

-

The 2NN Study: This large, randomized, open-label trial compared this compound (once or twice daily) with efavirenz, both in combination with stavudine and lamivudine, in antiretroviral-naive patients. The study found that this compound and efavirenz had similar efficacy in terms of virological suppression and CD4 cell count increase, establishing this compound as a valid first-line treatment option.[11]

-

The NEwArT Study: This trial compared ritonavir-boosted atazanavir with this compound, both on a background of emtricitabine and tenofovir, in treatment-naive patients.[12]

-

Studies in Treatment-Experienced Patients: Other trials evaluated this compound-based regimens in patients who had previously received antiretroviral therapy, demonstrating its utility in salvage therapy.

| Pivotal Phase III Clinical Trial | Comparison Arms | Key Efficacy Outcome | Key Safety Findings |

| 2NN Study | This compound (once or twice daily) + d4T + 3TC vs. Efavirenz + d4T + 3TC | Similar rates of virological suppression and CD4 cell count increase between this compound and efavirenz arms.[11] | This compound was associated with a higher incidence of hepatobiliary toxicities compared to efavirenz.[11] |

| IMPAACT P1060 | This compound + ZDV + 3TC vs. Lopinavir/ritonavir + ZDV + 3TC (in children) | Lopinavir/ritonavir was superior in preventing virologic failure or death.[8] | This compound had a marginal benefit in CD4 percentage and growth.[8] |

A Landmark Achievement: Prevention of Mother-to-Child Transmission (PMTCT)

The HIVNET 012 trial, conducted in Uganda, was a groundbreaking study that demonstrated the efficacy of a single dose of this compound given to an HIV-infected mother during labor and a single dose to her newborn within 72 hours of birth.

-

Trial Design: This was initially a randomized, double-blind, placebo-controlled trial comparing short-course this compound and zidovudine. The placebo arms were later dropped.[13][14]

-

Key Findings: The this compound regimen reduced the risk of mother-to-child transmission by nearly 50% at 14-16 weeks of age compared to a short course of zidovudine.[15] The 18-month follow-up confirmed the sustained efficacy of this simple and inexpensive regimen.[15]

-

Impact: The results of the HIVNET 012 trial had a profound impact on global health policy, leading to the widespread adoption of single-dose this compound for PMTCT in resource-limited settings.[16]

Pharmacokinetics and Metabolism: The Body's Handling of this compound

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use and managing potential drug interactions.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is readily absorbed after oral administration, with a bioavailability of over 90%.[17]

-

Distribution: It is approximately 60% bound to plasma proteins and distributes widely throughout the body, including crossing the placenta and being found in breast milk.[17]

-

Metabolism: this compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP2B6.[18][19] It is an inducer of these enzymes, leading to autoinduction of its own metabolism. This results in a decrease in its half-life from approximately 45 hours after a single dose to 25-30 hours at steady state.[18][20]

-

Excretion: The metabolites of this compound are primarily excreted in the urine (approximately 80%), with a smaller portion eliminated in the feces.[19]

Drug-Drug Interactions

As an inducer of CYP3A4 and CYP2B6, this compound can decrease the plasma concentrations of co-administered drugs that are substrates of these enzymes.[17][20] This necessitates careful consideration of potential drug-drug interactions, particularly with other antiretrovirals (e.g., protease inhibitors), certain antibiotics, and other medications.[21]

Chemical Synthesis and Formulation Development

Synthetic Pathways

The commercial synthesis of this compound has evolved over time to improve efficiency and reduce costs. The process generally involves the coupling of two substituted pyridine precursors followed by a cyclization step. One common approach involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide with cyclopropylamine, followed by cyclization to form the dipyridodiazepinone ring system. More recent processes have been developed to be more cost-effective and have higher yields.[22]

Formulation Strategies

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4] To improve its dissolution and bioavailability, various formulation strategies have been explored, including:

-

Solid Dispersions: Preparing solid dispersions of this compound with hydrophilic carriers has been shown to enhance its solubility and dissolution rate.[23]

-

Nanosuspensions: Formulating this compound as a nanosuspension can increase its surface area, leading to improved oral bioavailability.[24]

-

Extended-Release Formulations: The development of extended-release tablets allows for once-daily dosing, which can improve patient adherence.[22][25]

The Challenge of Resistance

A significant limitation of NNRTIs, including this compound, is the relatively low genetic barrier to resistance. A single point mutation in the reverse transcriptase gene can confer high-level resistance.

-

Key Resistance Mutations: The most common mutations associated with this compound resistance are K103N and Y181C.[1] These mutations occur within the NNRTI binding pocket and reduce the binding affinity of the drug.

-

Cross-Resistance: Due to the shared binding site, cross-resistance among first-generation NNRTIs is common. Strains resistant to this compound are often also resistant to efavirenz and delavirdine.[1]

-

Monitoring for Resistance: Genotypic and phenotypic resistance testing are crucial for guiding treatment decisions in patients receiving this compound-containing regimens.

Experimental Protocol: Phenotypic HIV-1 Reverse Transcriptase Inhibitor Resistance Assay

Objective: To determine the in vitro susceptibility of a patient's HIV-1 isolate to this compound.

Methodology:

-

Virus Isolation: Isolate HIV-1 from the patient's plasma sample by co-culturing with uninfected donor PBMCs.

-

Drug Susceptibility Assay:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Infect fresh PBMCs with a standardized amount of the patient's viral isolate and a reference wild-type HIV-1 strain.

-

Add the infected cells to the wells containing the different concentrations of this compound.

-

Include control wells with no drug.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 7 days.

-

Quantification of Viral Replication: Measure the amount of viral replication in each well using a p24 antigen ELISA or a reverse transcriptase activity assay.

-

Data Analysis:

-

Calculate the 50% inhibitory concentration (IC50) for both the patient's isolate and the reference strain.

-

The fold change in resistance is calculated by dividing the IC50 of the patient's isolate by the IC50 of the reference strain. A fold change above a certain cutoff value indicates resistance.[26][27]

-

Adverse Effects and Safety Profile

While generally well-tolerated, this compound is associated with several notable adverse effects.

-

Rash: The most common side effect is a maculopapular rash, which usually appears within the first six weeks of treatment.[1] In rare cases, severe and life-threatening skin reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) can occur.[1]

-

Hepatotoxicity: this compound can cause liver toxicity, ranging from asymptomatic elevations in liver enzymes to severe, life-threatening hepatitis.[1] The risk is higher in women, particularly those with higher CD4 counts at the initiation of therapy.[15]

-

Drug-Induced Liver Injury (DILI): The mechanism of this compound-induced hepatotoxicity is complex and may involve the formation of reactive metabolites and an immune-mediated response.[28]

Conclusion and Future Perspectives

This compound has played a pivotal role in the history of HIV treatment. Its discovery opened up a new class of antiretroviral agents, and its development has provided a durable and effective treatment option for millions of people living with HIV. The landmark HIVNET 012 trial, in particular, revolutionized the prevention of mother-to-child transmission, saving countless lives.

While the emergence of newer antiretrovirals with higher genetic barriers to resistance has led to a shift in first-line treatment recommendations in some settings, this compound remains an important therapeutic option, especially in resource-limited countries, due to its low cost and extensive clinical experience.[18] Long-term follow-up studies have demonstrated its continued efficacy and safety in virologically suppressed patients.[14][18]

The journey of this compound serves as a testament to the power of innovative drug discovery and development in combating global health challenges. The lessons learned from its development, particularly regarding mechanism of action, resistance, and safety, continue to inform the design and development of the next generation of antiretroviral therapies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Dipyridodiazepinone derivatives; synthesis and anti HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-nucleoside inhibitors of HIV-1 reverse transcriptase: molecular modeling and X-ray structure investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIV-1 reverse transcriptase complex with DNA and this compound reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. High-dose this compound: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Comparison of first-line antiretroviral therapy with regimens including this compound, efavirenz, or both drugs, plus stavudine and lamivudine: a randomised open-label trial, the 2NN Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Liverpool HIV Interactions [hiv-druginteractions.org]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound | aidsmap [aidsmap.com]

- 16. aidstruth.org [aidstruth.org]

- 17. Pharmacokinetic drug interactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-term efficacy and safety of this compound-containing regimens in virologically suppressed patients: a 17-year follow up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Long-term safety and efficacy of this compound-based approaches in HIV type 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. drugs.com [drugs.com]

- 21. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Pharmacological and clinical evidence of this compound immediate- and extended-release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Long-term efficacy and safety of once-daily this compound in combination with tenofovir and emtricitabine in the treatment of HIV-infected patients: a 72-week prospective multicenter study (TENOR-Trial) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel theoretically designed HIV-1 non-nucleoside reverse transcriptase inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 26. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HIV-1 Phenotypic Reverse Transcriptase Inhibitor Drug Resistance Test Interpretation Is Not Dependent on the Subtype of the Virus Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A phase I/II study of this compound for pre-exposure prophylaxis of HIV-1 transmission in uninfected subjects at high risk - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nevirapine In Vivo

Abstract

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been instrumental in the combination antiretroviral therapy for HIV-1 infection.[1][2][3] Its efficacy is intrinsically linked to its in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which dictate its therapeutic window and potential for adverse events. This guide provides a comprehensive technical overview of this compound's journey through the body, from absorption to elimination, and its molecular mechanism of action. We will delve into the critical aspects of its metabolism, the genetic factors influencing patient response, and the clinical implications for therapeutic drug monitoring. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's in vivo behavior.

Introduction: this compound in the HIV-1 Treatment Landscape

This compound is a potent NNRTI that plays a crucial role in the management of HIV-1 infection by inhibiting the viral enzyme reverse transcriptase.[1][4][5] This enzyme is essential for the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme but rather to an allosteric, hydrophobic pocket.[4][5] This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby halting viral replication.[5] It is important to note that this compound is not effective against HIV-2 due to structural differences in the reverse transcriptase enzyme.[1][4]

Pharmacokinetics: The In Vivo Journey of this compound

The therapeutic efficacy and safety of this compound are governed by its pharmacokinetic properties, which exhibit significant inter-individual variability.[6] Understanding these parameters is crucial for optimizing dosing strategies and minimizing adverse effects.

Absorption and Distribution

Following oral administration, this compound is readily absorbed, with over 90% bioavailability.[1][7][8] It can be taken with or without food.[9] Being highly lipophilic, this compound is widely distributed throughout the body, as indicated by its apparent volume of distribution of 1.21 L/kg.[7][9] It has a plasma protein binding of approximately 60% and readily crosses the placenta and is found in breast milk.[9][10]

Metabolism and Elimination: The Role of Cytochrome P450

This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, with CYP3A4 and CYP2B6 playing major roles.[1][8][9][11] This metabolism leads to the formation of several hydroxylated metabolites, which are then conjugated with glucuronic acid and excreted primarily in the urine.[1][8][9] Less than 3% of the parent drug is excreted unchanged in the urine.[9]

A key characteristic of this compound is its ability to induce its own metabolism, a phenomenon known as auto-induction.[1][8] This induction of CYP3A4 and CYP2B6 enzymes leads to a 1.5- to 2-fold increase in its own clearance over the first few weeks of therapy.[8] Consequently, the half-life of this compound decreases from approximately 45 hours after a single dose to 25-30 hours at steady state with multiple dosing.[1][8][11] This necessitates a 14-day lead-in period with a lower dose to minimize the risk of rash.[9]

The primary metabolic pathways involve the formation of 2-, 3-, 8-, and 12-hydroxythis compound.[1][10] In vitro studies have shown that CYP3A4 is principally responsible for the formation of 2- and 12-hydroxythis compound, while CYP2B6 is the main enzyme for 3- and 8-hydroxythis compound formation.[12]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound:

| Parameter | Value | Reference |

| Bioavailability | >90% | [1][8] |

| Volume of Distribution (Vd) | 1.21 ± 0.09 L/kg | [7][9] |

| Plasma Protein Binding | ~60% | [9][10] |

| Half-life (single dose) | ~45 hours | [1][8] |

| Half-life (steady state) | 25-30 hours | [1][8][11] |

| Primary Metabolism | Hepatic (CYP3A4, CYP2B6) | [1][8][9][11] |

| Primary Excretion | Urine (as metabolites) | [1][11] |

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

This compound's therapeutic effect stems from its specific inhibition of HIV-1 reverse transcriptase.

Molecular Mechanism of Action

As an NNRTI, this compound binds to a non-catalytic site on the p66 subunit of the reverse transcriptase enzyme.[4] This binding event distorts the three-dimensional structure of the enzyme's substrate-binding site, thereby inhibiting its DNA polymerase activity.[11] This non-competitive inhibition effectively blocks the conversion of the viral RNA genome into proviral DNA, a critical step for viral replication and integration into the host cell's genome.[5]

Caption: this compound's mechanism of action.

Therapeutic Efficacy and Virologic Response

In combination with other antiretroviral agents, this compound effectively reduces HIV-1 viral load and increases CD4+ T-cell counts.[13][14] Clinical trials have demonstrated its non-inferiority to other first-line antiretroviral drugs in treatment-naive patients.[15] A plasma trough concentration of this compound above 3000 ng/mL is strongly correlated with a higher probability of virologic success.[11] Studies have shown that a single dose of this compound can significantly reduce the viral load in HIV-positive mothers during labor, thereby reducing the risk of mother-to-child transmission.[16]

Clinical Considerations and In Vivo Studies

The clinical use of this compound requires careful consideration of its potential for adverse effects, drug interactions, and the influence of patient-specific factors.

Adverse Effects and Toxicity

The most significant adverse effects associated with this compound are severe skin rash (including Stevens-Johnson syndrome and toxic epidermal necrolysis) and hepatotoxicity.[4][9][17] These reactions are most common during the first 18 weeks of therapy, necessitating intensive monitoring during this period.[9] The risk of hepatotoxicity is higher in women with CD4 counts >250 cells/mm³ and men with CD4 counts >400 cells/mm³.[4] The formation of reactive metabolites, such as a quinone methide intermediate from the 12-hydroxy metabolite, is thought to play a role in the idiosyncratic hepatotoxicity and skin rash.[18][19]

Drug-Drug Interactions

As an inducer of CYP3A4 and CYP2B6, this compound can decrease the plasma concentrations of co-administered drugs that are substrates for these enzymes.[9][11] This can lead to a loss of efficacy of the concomitant medication. There are numerous documented drug interactions with this compound, some of which are clinically significant and may require dose adjustments or alternative therapies.[20][21] For instance, co-administration with St. John's wort can significantly lower this compound levels, while certain protease inhibitors may have their concentrations reduced by this compound.[4]

Pharmacogenetics and Inter-individual Variability

Genetic polymorphisms in the genes encoding metabolizing enzymes, particularly CYP2B6, can significantly influence this compound pharmacokinetics.[3][22][23] For example, the CYP2B6 516G>T polymorphism has been consistently associated with higher this compound plasma concentrations.[3][22] However, pharmacogenetic testing for these variants is not yet routinely used to individualize this compound treatment, as a large portion of the inter-individual variability remains unexplained.[3]

Experimental Protocol: In Vivo Pharmacokinetic Study of this compound in a Rat Model

This protocol outlines a typical experimental workflow for assessing the pharmacokinetics of a novel long-acting injectable formulation of this compound in a rat model.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a long-acting this compound formulation following a single subcutaneous administration to rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Drug Formulation: Long-acting this compound formulation and a control solution of immediate-release this compound.

-

Dosing: A single subcutaneous injection of the long-acting formulation or the control solution at a dose of 50 mg/kg.

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at pre-determined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is performed using appropriate software to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.

Caption: In vivo pharmacokinetic study workflow.

Therapeutic Drug Monitoring (TDM)

Given the significant inter-individual variability in this compound pharmacokinetics and the established exposure-response relationship, therapeutic drug monitoring (TDM) can be a valuable tool to optimize therapy.[6] TDM involves measuring plasma drug concentrations to ensure they are within the therapeutic range, thereby maximizing efficacy and minimizing the risk of toxicity. A trough concentration below 3,000 ng/mL has been associated with a higher risk of virologic failure, while higher concentrations may be linked to an increased risk of hepatotoxicity, especially in patients with hepatitis C co-infection.[6]

Conclusion and Future Directions

This compound remains an important component of antiretroviral therapy, particularly in resource-limited settings. A thorough understanding of its in vivo pharmacokinetics and pharmacodynamics is paramount for its safe and effective use. Future research should continue to explore the genetic and non-genetic factors contributing to the inter-individual variability in this compound response. The development of novel long-acting formulations holds promise for improving adherence and simplifying treatment regimens, particularly for pediatric populations and for the prevention of mother-to-child transmission.[24] Continued investigation into the mechanisms of this compound-induced toxicity will be crucial for developing strategies to mitigate these adverse events.

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. [Evidence-based therapeutic drug monitoring for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Pharmacokinetic Assessment of this compound and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Genetics of this compound Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. This compound | aidsmap [aidsmap.com]

- 14. Long-term efficacy and safety of once-daily this compound in combination with tenofovir and emtricitabine in the treatment of HIV-infected patients: a 72-week prospective multicenter study (TENOR-Trial) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological and clinical evidence of this compound immediate- and extended-release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of single dose this compound in reducing viral load in HIV positive mother in labour and transmission of HIV infection to new born babies as part of prevention of parent to child transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are the side effects of this compound? [synapse.patsnap.com]

- 18. Metabolic activation of this compound in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. drugs.com [drugs.com]

- 21. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Population pharmacokinetic and pharmacogenetic analysis of this compound in hypersensitive and tolerant HIV-infected patients from Malawi - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of Injectable, Long-Acting this compound for HIV Prophylaxis in Breastfeeding Infants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Nevirapine Binding Site on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination antiretroviral therapy (cART) for HIV-1. Its efficacy stems from its specific, allosteric inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This guide provides a comprehensive technical overview of the this compound binding site on HIV-1 RT. We will delve into the structural biology of the NNRTI binding pocket, the intricate molecular interactions governing this compound binding, the mechanism of allosteric inhibition, the genetic basis of drug resistance, and the experimental methodologies employed to investigate these phenomena. This document is intended to serve as a detailed resource for researchers actively engaged in HIV-1 drug discovery and development.

Introduction: The Central Role of HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzymatic activity of reverse transcriptase (RT) to convert its single-stranded RNA genome into a double-stranded DNA provirus, which is then integrated into the host cell's genome.[1] This process is a hallmark of retroviruses and an essential step for viral replication, making HIV-1 RT a prime target for antiretroviral drugs.[1][2]

HIV-1 RT is a heterodimer composed of two subunits, p66 (66 kDa) and p51 (51 kDa).[1][3] The p66 subunit contains both the polymerase and RNase H active sites, while the p51 subunit is derived from the proteolytic cleavage of the p66 subunit and plays a structural role.[1][3] The polymerase domain of p66 is responsible for synthesizing DNA from both RNA and DNA templates.[1]

Two main classes of inhibitors target HIV-1 RT: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5] NRTIs are chain terminators that compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the nascent DNA chain. In contrast, NNRTIs, such as this compound, are allosteric inhibitors that bind to a distinct and highly specific pocket on the enzyme.[2][5]

The NNRTI Binding Pocket: A Hydrophobic Haven

This compound and other NNRTIs bind to a hydrophobic pocket located in the palm subdomain of the p66 subunit, approximately 10 Å away from the polymerase active site.[1][4][5] A fascinating aspect of this pocket is that it is not pre-formed in the apoenzyme (unliganded RT).[3][6] Instead, the binding of an NNRTI induces a conformational change in the enzyme, creating the binding pocket.[3][7]

Key Amino Acid Residues Forming the NNRTI Binding Pocket:

The NNRTI binding pocket is primarily lined by hydrophobic and aromatic amino acid residues. These residues are critical for the binding of this compound and are also the primary sites for mutations that confer drug resistance.

| Residue | Location | Interaction with this compound | Role in Resistance |

| L100 | p66 Palm | Hydrophobic interactions | L100I mutation can reduce inhibitor binding.[3] |

| K101, K103 | p66 Palm | Entrance to the pocket; can form hydrogen bonds.[1] | K103N is a common resistance mutation that can stabilize the apoenzyme and hinder NNRTI binding.[8][9] |

| V106, V108 | p66 Palm | Hydrophobic interactions. | V106A/M and V108I mutations can cause steric hindrance.[8][10] |

| V179 | p66 Palm | Hydrophobic interactions. | |

| Y181, Y188 | p66 Palm | Key aromatic stacking (π-π) interactions.[8][11] | Mutations like Y181C and Y188L/C eliminate these crucial interactions, leading to high-level resistance.[8][9] |

| G190 | p66 Palm | Forms part of the pocket lining. | G190A/S mutations are common resistance mutations.[12] |

| F227, W229 | p66 Palm | Aromatic and hydrophobic interactions.[13] | |

| L234 | p66 Palm | Hydrophobic interactions.[13] | |

| E138 | p51 | Forms part of the pocket entrance.[1] |

The binding of this compound induces a significant conformational change, most notably the "flipping" of the Tyr181 and Tyr188 side chains to accommodate the drug molecule.[3] This induced-fit mechanism is a hallmark of NNRTI binding.

Mechanism of Allosteric Inhibition

This compound functions as a non-competitive inhibitor of HIV-1 RT.[2][14] Its binding to the allosteric site induces a cascade of conformational changes that ultimately cripple the enzyme's catalytic activity without directly blocking the dNTP binding site.[15][16]

The key steps in the allosteric inhibition by this compound are:

-

Binding and Pocket Formation: this compound binds to the hydrophobic pocket, inducing conformational changes that stabilize an open and inactive state of the enzyme.[17][18]

-

Distortion of the Polymerase Active Site: The binding of this compound alters the geometry of the catalytic triad (Asp110, Asp185, and Asp186), which is essential for the chemistry of nucleotide incorporation.[1]

-

Repositioning of the Primer Grip: this compound binding causes a shift in the "primer grip," a region that correctly positions the 3'-end of the primer for nucleotide addition. This repositioning moves the primer terminus away from the catalytic site, preventing polymerization.[1][19]

-

Reduced Flexibility and Dynamics: The binding of NNRTIs, including this compound, has been shown to reduce the overall flexibility and dynamics of the RT enzyme, locking it in an inactive conformation.[6][20][21] This rigidification extends far from the binding pocket itself, affecting distant domains of the enzyme.[21]

Caption: Allosteric inhibition of HIV-1 RT by this compound.

The Emergence of Drug Resistance

A significant challenge in the long-term use of this compound is the rapid emergence of drug-resistant viral strains.[12][22] Resistance is primarily caused by single amino acid substitutions within or near the NNRTI binding pocket. These mutations can confer resistance through several mechanisms:

-

Steric Hindrance: Mutations to bulkier amino acids can physically obstruct the binding of this compound. For example, the Y181C mutation, while replacing a bulky residue with a smaller one, disrupts the crucial pi-stacking interaction, and other mutations like V106A can introduce steric clashes.[8]

-

Loss of Favorable Interactions: The Y181C and Y188L mutations are prime examples where the loss of aromatic stacking interactions with the inhibitor dramatically reduces binding affinity.[8][9]

-

Altered Pocket Conformation: Mutations such as K103N can alter the conformational dynamics of the binding pocket, making it less favorable for this compound to bind.[8][23]

Common this compound Resistance Mutations:

| Mutation | Mechanism of Resistance | Level of Resistance |

| K103N | Alters pocket entrance and stability.[8][9] | High |

| V106A/M | Steric hindrance.[10] | Varies |

| V108I | Perturbs the positioning of Y181 and Y188.[8] | Moderate |

| Y181C/I | Loss of key aromatic interactions.[8][24] | High |

| Y188C/L/H | Loss of key aromatic interactions.[8][12] | High |

| G190A/S | Alters pocket conformation.[12] | High |

The high mutation rate of HIV-1, coupled with the selective pressure exerted by antiretroviral drugs, leads to the selection of these resistant variants.[1]

Experimental Protocols for Studying the this compound Binding Site

A variety of biochemical and biophysical techniques are employed to investigate the interaction between this compound and HIV-1 RT.

Expression and Purification of Recombinant HIV-1 RT

-

Gene Expression: The genes for the p66 and p51 subunits of HIV-1 RT are typically cloned into bacterial expression vectors (e.g., E. coli).

-

Protein Expression: The expression of the recombinant proteins is induced, often as a heterodimer or as individual subunits that are later reconstituted.

-

Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents.

-

Purification: The RT enzyme is purified using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

-

Purity and Concentration Assessment: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer.

In Vitro Reverse Transcriptase Activity Assay

This assay measures the ability of HIV-1 RT to synthesize DNA and is used to determine the inhibitory potency of compounds like this compound (IC50).

-

Reaction Setup: A reaction mixture is prepared containing a template-primer (e.g., a poly(rA) template and an oligo(dT) primer), dNTPs (one of which is radiolabeled, e.g., [³H]-dTTP, or a fluorescently labeled nucleotide), and purified HIV-1 RT.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.

-

Quantification: The amount of incorporated radiolabel is measured using a scintillation counter, or fluorescence is measured with a plate reader.

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration to determine the IC50 value.[25]

Caption: Workflow for an in vitro HIV-1 RT activity assay.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the RT gene to study their effect on this compound binding and resistance.

-

Primer Design: Primers containing the desired mutation are designed.

-

PCR Amplification: The plasmid containing the wild-type RT gene is used as a template for PCR with the mutagenic primers.

-

Template Digestion: The parental, methylated DNA template is digested with an enzyme like DpnI.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells.

-

Sequencing: The plasmid DNA is sequenced to confirm the presence of the desired mutation.

-

Protein Expression and Analysis: The mutant RT protein is then expressed, purified, and its activity and sensitivity to this compound are assessed as described above.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the this compound binding site.

-

Crystallization: The purified HIV-1 RT, in complex with this compound and often a DNA template-primer, is crystallized.[17][19]

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[19]

-

Data Processing and Structure Determination: The diffraction data is processed to determine the electron density map, from which the three-dimensional atomic structure of the protein-inhibitor complex is built and refined.[17][19]

Conclusion and Future Directions

The this compound binding site on HIV-1 RT is a well-characterized allosteric site that has been instrumental in the development of antiretroviral therapies. The wealth of structural and biochemical data has provided invaluable insights into the mechanism of NNRTI inhibition and the molecular basis of drug resistance.

Future research in this area will likely focus on:

-

Developing next-generation NNRTIs: Designing novel inhibitors with improved resistance profiles that can overcome common resistance mutations. This involves creating more flexible molecules that can adapt to changes in the binding pocket.[8]

-

Understanding the role of distal mutations: Investigating how mutations outside of the NNRTI binding pocket can influence drug susceptibility.[26]

-

Exploring novel inhibitor binding modes: Discovering new ways to target the allosteric regulation of HIV-1 RT.

A thorough understanding of the this compound binding site remains a critical component in the ongoing effort to combat HIV-1 and develop more durable and effective antiretroviral therapies.

References

- 1. HIV-1 Reverse Transcriptase in Complex with this compound - Proteopedia, life in 3D [proteopedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Suppression of HIV-1 Reverse Transcriptase Structural Dynamics upon Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High resolution structures of HIV-1 RT from four RT-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for drug resistance mechanisms for non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by this compound In Vitro | PLOS One [journals.plos.org]

- 11. ClinPGx [clinpgx.org]

- 12. This compound resistance mutations of human immunodeficiency virus type 1 selected during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors | Scilit [scilit.com]

- 15. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. researchgate.net [researchgate.net]

- 19. HIV-1 reverse transcriptase complex with DNA and this compound reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Allosteric suppression of HIV-1 reverse transcriptase structural dynamics upon inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound resistance mutations of human immunodeficiency virus type 1 selected during therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Me-Better Drug Design Based on this compound and Mechanism of Molecular Interactions with Y188C Mutant HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Molecular Dynamics Study of HIV-1 RT-DNA-Nevirapine Complexes Explains NNRTI Inhibition, and Resistance by Connection Mutations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity Spectrum of Nevirapine: A Technical Guide

This guide provides an in-depth exploration of the in vitro antiviral activity of Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, spectrum of activity, resistance profiles, and the essential methodologies for its evaluation.

Introduction: this compound's Role in Antiretroviral Therapy

This compound is a potent and highly specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[1][2] As the first approved NNRTI, it has been a vital component of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][3] Its primary function is to curtail viral replication, thereby reducing viral load and allowing for the restoration of the immune system.[4] This guide focuses on the foundational in vitro data that underpins its clinical application.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's antiviral effect stems from its non-competitive inhibition of HIV-1 RT.[2][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators, this compound binds to a hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 angstroms away from the catalytic active site.[6][7] This allosteric binding induces a conformational change in the enzyme, distorting the active site and rendering it inactive.[5][7] This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome and subsequent viral replication.[5][8]

Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

Antiviral Activity Spectrum

The antiviral activity of this compound is primarily directed against HIV-1. Its efficacy against other viruses is limited.

Activity Against Human Immunodeficiency Virus Type 1 (HIV-1)

This compound demonstrates potent activity against a wide range of HIV-1 strains and clinical isolates in various cell culture systems, including peripheral blood mononuclear cells, monocyte-derived macrophages, and lymphoblastoid cell lines.[1][9] The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%, are typically in the nanomolar range. For instance, the median EC50 value against a large panel of wild-type HIV-1 clinical isolates was reported to be 90 nM.[9]

| HIV-1 Strain/Isolate | Cell Line | EC50 / IC50 | Reference |

| Wild-type HIV-1 (Clade B) | HEK 293 cells | 90 nM (median EC50) | [9] |

| HIV-1 RF | CEM-SS cells | 1.5 nM (EC50) | [10] |

| HIV-1 Subtype C | MT4 cells | 0.00488 µM (EC50) | [10] |

| HIV-1 Env-pseudovirus | Jurkat E6-1 cells | 0.04 µM (IC50) | [10] |

| Wild-type HIV-1 RT | Enzyme Assay | 84 nM (IC50) | [2][10] |

Note: EC50 refers to the effective concentration in cell-based assays, while IC50 refers to the inhibitory concentration in enzyme-based assays.

Lack of Activity Against HIV-2 and Other Viruses

A significant limitation of this compound is its lack of activity against HIV-2.[4][6] The NNRTI binding pocket in HIV-2 reverse transcriptase has a different structural conformation, which confers intrinsic resistance to this compound and other drugs in its class.[6] Furthermore, this compound does not exhibit significant activity against other retroviruses or human DNA polymerases, highlighting its high specificity for HIV-1 RT.[1]

Development of Drug Resistance

A major challenge with this compound monotherapy is the rapid and uniform emergence of drug-resistant viral strains.[11][12] Resistance can develop in as little as one week of treatment.[11] This is often due to single amino acid substitutions in the NNRTI binding pocket of the reverse transcriptase enzyme.

Common resistance mutations associated with this compound include:

The emergence of these mutations leads to a significant reduction in the susceptibility of the virus to this compound and often results in cross-resistance to other NNRTIs like efavirenz.[4] Studies have also shown that the rate of this compound resistance can vary among different HIV-1 subtypes, with higher rates observed in subtype C and D compared to subtype A.[15][16]

In Vitro Methodologies for Assessing Antiviral Activity

The evaluation of this compound's antiviral activity relies on robust and reproducible in vitro assays. These can be broadly categorized into enzyme-based and cell-based assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HIV-1 RT. It is a fundamental method for determining the 50% inhibitory concentration (IC50) and understanding the direct enzymatic inhibition.[8][17]

Protocol: Colorimetric HIV-1 RT Inhibition Assay

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and a control NNRTI in an appropriate assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-inhibitory level (typically ≤1%).

-

Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and a mix of dNTPs including digoxigenin-dUTP and biotin-dUTP.

-

Dilute recombinant HIV-1 RT to the desired concentration in the assay buffer.

-

-

Reaction Setup:

-

Add the serially diluted this compound, control inhibitor, or solvent control to the wells of a microplate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the diluted HIV-1 RT. Include a "no enzyme" control.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.

-

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated DNA.

-

Wash the plate to remove unincorporated nucleotides.

-

Add an anti-digoxigenin-peroxidase (POD) antibody conjugate and incubate.

-

Wash the plate again and add a peroxidase substrate (e.g., ABTS).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control).

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[17]

-

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.

Cell-Based Antiviral Activity Assays

Cell-based assays are crucial for evaluating the antiviral activity of this compound in a more biologically relevant context, taking into account factors like cell permeability and potential cytotoxicity.[18][19] These assays typically involve infecting susceptible host cells with HIV-1 in the presence of varying concentrations of the drug.

Protocol: HIV-1 Replication Assay in TZM-bl Reporter Cells

-

Cell Culture:

-

Culture TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-driven luciferase reporter gene) in appropriate growth medium.

-

-

Assay Setup:

-

Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the growth medium from the cells and add the this compound dilutions.

-

-

Infection:

-

Add a known amount of HIV-1 virus stock to each well. Include a "no virus" control and a "virus only" control.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 48-72 hours to allow for viral replication and reporter gene expression.

-

-

Detection:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no virus control).

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

Cytotoxicity Assessment: It is essential to concurrently assess the cytotoxicity of this compound on the host cells using assays such as the MTT or XTT assay to ensure that the observed antiviral activity is not due to cell death. The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI = CC50/EC50) is calculated to evaluate the drug's therapeutic window.

Conclusion